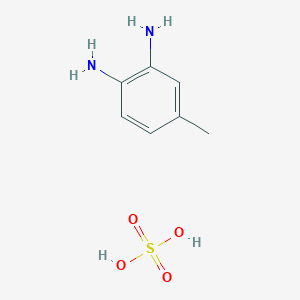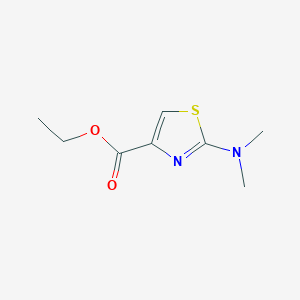![molecular formula C12H12N2OS B1451649 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine CAS No. 64064-36-4](/img/structure/B1451649.png)
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Descripción general
Descripción
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Research has demonstrated the synthesis and characterization of complexes derived from related ligands showing significant anti-cancer activity. For example, gold (III) and nickel (II) complexes with tetrazole-triazole compounds, which are structurally related to the query compound, have been synthesized and shown to exhibit cytotoxic effects against breast cancer cell lines. This suggests potential applications in developing new cancer therapies (Ghani & Alabdali, 2022).
Antiulcer Activity
Compounds with a similar structural motif have been synthesized and evaluated for their antiulcer activity. The modification of these compounds, particularly through methoxy substitution, has been found to enhance their antiulcer potential, indicating their use in designing new treatments for ulcerative conditions (Subudhi, Panda, & Bhatta, 2009).
Aromatic Transformation
Studies on the aromatic transformation of dihydropyridines into pyridines under specific conditions have revealed insights into the synthesis and reactivity of these compounds. Such transformations underscore the versatility of pyridine derivatives in organic synthesis, providing pathways for creating novel compounds with varied biological activities (Nedolya et al., 2015).
Chemiluminescence
The study of sulfanyl-substituted bicyclic dioxetanes has revealed base-induced chemiluminescence properties. These findings could have implications for the development of novel chemiluminescent materials for sensors and imaging applications, highlighting the potential utility of sulfanyl-substituted pyridine derivatives in material science (Watanabe et al., 2010).
Fluorescent Sensors
A water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold for detecting Zn2+ has been developed, indicating the utility of pyridine derivatives in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, biological research, and medical diagnostics (Hagimori et al., 2011).
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)sulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-3-2-4-10(7-9)16-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQKPHNTPUHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



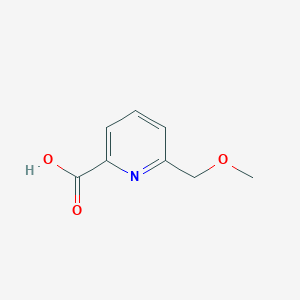
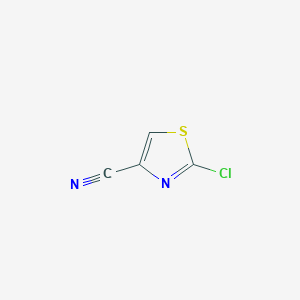
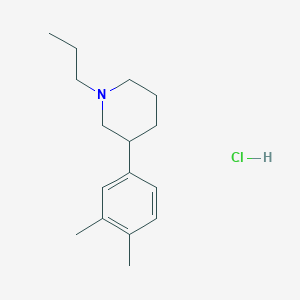
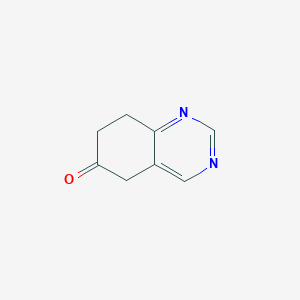
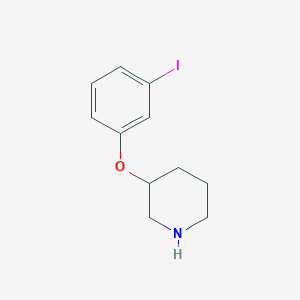
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
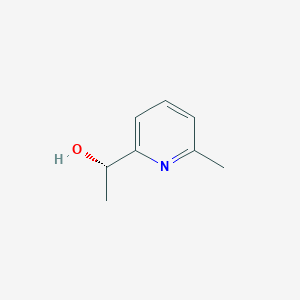
![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

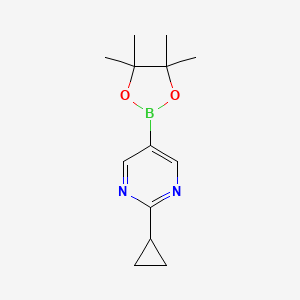
![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
